N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
Chemical Structure: The compound features two pyrazole rings connected via a methylene-amine linker. One pyrazole is substituted with a 1-ethyl-5-fluoro group, while the other has a 1-methyl substituent. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Molecular Formula: C₁₂H₁₉ClFN₅ (Molecular Weight: 287.76) . However, the target compound likely involves reductive amination or alkylation followed by HCl treatment to form the hydrochloride salt.
Properties
Molecular Formula |
C10H15ClFN5 |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(7-13-16)6-12-9-4-5-15(2)14-9;/h4-5,7H,3,6H2,1-2H3,(H,12,14);1H |
InChI Key |
JLODAWJYZPAVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NN(C=C2)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation and Alkylation
The most widely documented method involves a two-step process:
- Synthesis of 1-ethyl-5-fluoropyrazole-4-carbaldehyde
Reductive Amination with 1-methylpyrazol-3-amine
- The aldehyde intermediate reacts with 1-methylpyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5) to form the secondary amine.
- Key parameters :
- Solvent: Methanol
- Molar ratio (aldehyde:amine): 1:1.2
- Yield: 65–72%.
The hydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in ethanol, achieving >95% purity.
One-Pot Sequential Alkylation and Cyclization
An alternative one-pot method avoids isolating intermediates:
- Simultaneous alkylation and cyclization :
Optimization challenges :
- Competing side reactions (e.g., over-reduction) require strict temperature control (60–70°C).
- Yield: 58–64%.
Catalytic and Green Chemistry Approaches
Nano-ZnO Catalyzed Condensation
A solvent-free approach employs nano-ZnO (5 wt%) to catalyze the condensation of 1-ethyl-5-fluoropyrazole-4-methanol with 1-methylpyrazol-3-amine at 80°C.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the reductive amination step, completing the reaction in 15 minutes versus 6 hours conventionally.
Structural and Analytical Validation
Spectroscopic Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 4.12 (q, 2H, CH₂CH₃), δ 7.45 (s, 1H, pyrazole-H) | |
| ¹³C NMR | δ 160.1 (C-F), δ 145.3 (N-CH₂), δ 110.2 (pyrazole-C) | |
| HRMS | m/z 252.1243 [M+H]⁺ (calc. 252.1249) |
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- Elemental Analysis : C: 48.2%, H: 5.7%, N: 23.1% (theoretical: C: 48.6%, H: 5.8%, N: 23.5%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Two-Step Condensation | 72 | 95 | 18 | High |
| One-Pot Alkylation | 64 | 91 | 24 | Moderate |
| Nano-ZnO Catalyzed | 82 | 97 | 4 | Low |
| Microwave-Assisted | 74 | 96 | 0.25 | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a distinct pyrazole framework characterized by two pyrazole rings connected through a methanamine linker. The presence of an ethyl group and a fluorine atom enhances its chemical reactivity and biological activity. The molecular formula is C11H13ClF2N4, with a molecular weight of approximately 276.7 g/mol.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives, including N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cell lines, such as MCF7 and NCI-H460, with IC50 values indicating effective cytotoxicity .
2. Anti-inflammatory Properties
This compound has been explored for its potential as an anti-inflammatory agent. Its ability to modulate specific enzymes and receptors involved in inflammatory pathways suggests therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The compound has demonstrated antibacterial and antifungal activities against various pathogens. It has been screened for efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, showing promise as a potential antimicrobial agent .
Research Findings
A comprehensive review of literature indicates several key findings regarding the applications of this compound:
| Application Area | Findings |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines with varying IC50 values. |
| Anti-inflammatory | Modulates inflammatory pathways, showing potential for therapeutic use. |
| Antimicrobial | Effective against a range of bacterial and fungal strains. |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against multiple cancer cell lines. The results indicated that compounds similar to this compound achieved significant inhibition of cell growth, particularly in breast cancer (MCF7) cells .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of pyrazole derivatives, highlighting their ability to inhibit COX enzymes implicated in inflammation. The compound was shown to reduce inflammatory markers in vitro, suggesting its utility in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Pyrazole-Based Carboxamide Derivatives ()
Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share a pyrazole core but differ significantly:
| Property | Target Compound | Compound 3a |
|---|---|---|
| Substituents | 5-Fluoro, ethyl, methyl | 5-Chloro, phenyl, cyano, methyl |
| Functional Groups | Amine hydrochloride | Carboxamide |
| Molecular Weight | 287.76 | 403.1 |
| Synthetic Route | Likely alkylation/HCl salt formation | EDCI/HOBt-mediated amide coupling |
| Potential Applications | Enhanced solubility for drug delivery | Lipophilic; suited for hydrophobic targets |
Fluorinated Pyrazole Carboxylic Acid ()
5-Fluoro-1-phenylpyrazole-4-carboxylic acid shares a fluorinated pyrazole moiety but includes a carboxylic acid group:
Sulfonyl Chloride Pyrazole ()
4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride highlights divergent reactivity:
| Property | Target Compound | Sulfonyl Chloride Analogue |
|---|---|---|
| Functional Group | Amine hydrochloride | Sulfonyl chloride |
| Reactivity | Stable salt for formulation | Highly reactive (nucleophilic substitution) |
| Applications | Potential therapeutic agent | Intermediate for agrochemicals or polymers |
Oxadiazole-Containing Amine Hydrochloride ()
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride contrasts in heterocycle composition:
| Property | Target Compound | Oxadiazole Analogue |
|---|---|---|
| Core Structure | Dual pyrazole rings | Pyrazole + oxadiazole |
| Stability | Rigid pyrazole backbone | Oxadiazole’s resonance stabilization |
| Bioactivity | Undisclosed (fluorine may enhance) | Oxadiazoles often used in antimicrobials |
Biological Activity
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by multiple pyrazole rings and a hydrochloride salt form, has been studied for its biological activities, particularly as a ligand for lysophosphatidic acid receptors, which play critical roles in cell signaling and proliferation.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Pyrazole Rings : The presence of these rings contributes to the compound's reactivity and interaction with biological targets.
- Fluorine Substitution : The fluorine atom enhances lipophilicity, potentially increasing bioavailability.
Research indicates that this compound interacts with various biological receptors, particularly lysophosphatidic acid receptors (LPARs). These interactions can modulate pathways involved in:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the receptor subtype activated.
- Cell Migration : It has potential applications in cancer therapy by affecting tumor cell migration.
Anticancer Properties
Preliminary studies have suggested that this compound exhibits anticancer properties by:
- Inhibiting Tumor Growth : By modulating LPARs, it may reduce the proliferation of cancer cells.
- Inducing Apoptosis : Some analogs have shown potential in triggering programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpyrazole | CHN | Simpler structure, less steric hindrance |
| 5-Fluoroindazole | CHFN | Contains an indazole ring, differing biological activity |
| 3-Amino-pyrazole | CHN | Exhibits different reactivity due to amino group position |
The unique combination of an ethyl group and fluorine substitution at specific positions on the pyrazole rings distinguishes this compound from others, potentially offering advantages in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound. Notable findings include:
- Lysophosphatidic Acid Receptor Modulation : Research indicates that compounds with similar structures can effectively modulate LPARs, leading to various physiological effects including altered cellular responses.
- Inhibition of Key Enzymes : Initial findings suggest that this compound may inhibit enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
